

The chemical structure and properties of Deguelin as a rotenoid compound.

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Deguelin: A Technical Guide to a Promising Rotenoid Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deguelin is a naturally occurring rotenoid, a class of heterocyclic organic compounds, found in several plant species, including those from the genera Derris, Lonchocarpus, and Tephrosia.[1] [2][3] Historically used as an insecticide and piscicide, **Deguelin** has garnered significant attention in the scientific community for its potent anticancer properties.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanisms of action of **Deguelin**, with a focus on its potential as a therapeutic agent.

Chemical Structure and Properties

Deguelin is structurally similar to rotenone and is characterized by a rigid pentacyclic framework.[2] Its chemical formula is C₂₃H₂₂O₆, with a molar mass of 394.42 g/mol .[3][5]

Chemical Structure of **Deguelin**

Image of the chemical structure of **Deguelin** would be placed here in a real document.



(7aS,13aS)-9,10-Dimethoxy-3,3-dimethyl-13,13a-dihydro-3H-bis[6]benzopyrano[3,4-b:6',5'-e]pyran-7(7aH)-one[2][7]

Physicochemical Properties

A summary of the key physicochemical properties of **Deguelin** is presented below.

Property	Value	Reference
Molecular Formula	C23H22O6	[3][5]
Molar Mass	394.42 g/mol	[3][5]
Melting Point	171 °C (340 °F; 444 K)	[3]
Solubility	Limited aqueous solubility. A derivative, SH-14, showed improved aqueous solubility.	[8][9]
Stability	Unstable when exposed to air and light, which can lead to decomposition.	[8]

Biological Properties and Quantitative Data

Deguelin exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It is known to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis and metastasis in various cancer models.[1][4][6] A key molecular mechanism is its role as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), which disrupts cellular metabolism.[2][10][11]

In Vitro Antiproliferative Activity (IC50 Values)



Cell Line	Cancer Type	IC50 (μM)	Time (h)	Reference
A549	Non-small cell lung cancer	10.32 ± 1.21	24	[1]
A549	Non-small cell lung cancer	7.11 ± 0.82	48	[1]
A549	Non-small cell lung cancer	5.55 ± 0.42	72	[1]
H1299	Non-small cell lung cancer	IC ₅₀ values also determined at 24, 48, and 72h	[1]	
MDA-MB-453	Androgen receptor-positive breast cancer	0.03	[12]	
Other TNBC cell lines	Triple-negative breast cancer	12-17	[12]	

Pharmacokinetic Properties in Rats

Parameter	Value	Dosing	Reference
Mean Residence Time	6.98 h	0.25 mg/kg (intravenous) or 4 mg/kg (intragastric)	[1]
Terminal Half-life	9.26 h	0.25 mg/kg (intravenous) or 4 mg/kg (intragastric)	[1]

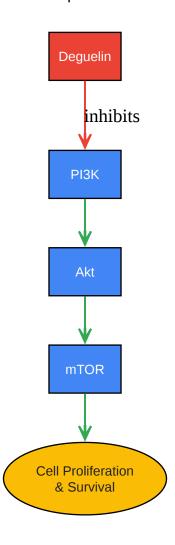
Signaling Pathways Modulated by Deguelin

Deguelin exerts its biological effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival and proliferation.



PI3K/Akt/mTOR Pathway

One of the most well-documented mechanisms of **Deguelin** is its inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1][4] [6] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and proliferation. **Deguelin** has been shown to inhibit PI3K activity, leading to decreased phosphorylation of Akt and subsequent downstream targets.[7]



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Caption: **Deguelin** inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

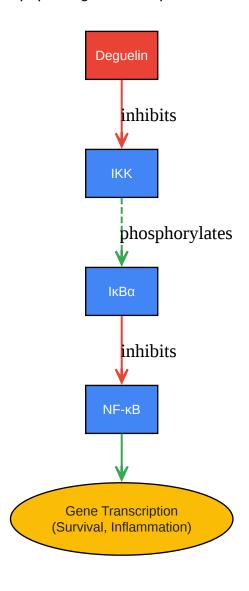
Deguelin also influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] [6] This pathway is involved in regulating a wide range of cellular processes, including



proliferation, differentiation, and apoptosis. The specific effects of **Deguelin** on the MAPK pathway can be cell-type dependent.

NF-kB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival, is another target of **Deguelin**.[1][6] By inhibiting this pathway, **Deguelin** can suppress the expression of anti-apoptotic genes and promote cancer cell death.



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Caption: **Deguelin**'s inhibitory effect on the NF-кВ signaling pathway.

Wnt/β-catenin Pathway



Recent studies have indicated that **Deguelin** can modulate the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and cancer.[13] Alterations in this pathway by **Deguelin** can lead to decreased cancer cell proliferation.[13]

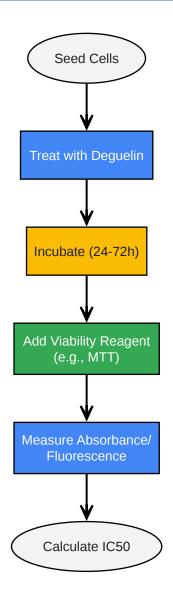
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols that have been used to investigate the effects of **Deguelin**.

Cell Proliferation Assay

- Objective: To determine the effect of **Deguelin** on the proliferation of cancer cells.
- Methodology:
 - Cancer cell lines (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a specific density.
 - After allowing the cells to attach overnight, they are treated with various concentrations of Deguelin or a vehicle control (e.g., DMSO).
 - Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).
 - Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.
 - The absorbance or fluorescence is measured using a plate reader.
 - The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.





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Caption: A typical workflow for a cell proliferation assay with **Deguelin**.

Western Blot Analysis

- Objective: To investigate the effect of **Deguelin** on the expression and phosphorylation of specific proteins in signaling pathways.
- Methodology:
 - Cells are treated with **Deguelin** for a specified time.
 - Cells are lysed to extract total protein.



- Protein concentration is determined using a protein assay (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, NF-κB).
- The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

- Objective: To evaluate the antitumor efficacy of **Deguelin** in a living organism.
- Methodology:
 - Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells.
 - Tumors are allowed to grow to a palpable size.
 - Mice are randomized into treatment and control groups.
 - The treatment group receives **Deguelin** via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
 - Tumor volume and body weight are measured regularly.
 - At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).



Synthesis and Extraction

Deguelin can be obtained through extraction from its natural plant sources or via chemical synthesis.[2] The extraction efficiency from plants can be low, making chemical synthesis an important alternative for large-scale production.[2] Several synthetic routes to produce **Deguelin** and its derivatives have been developed, which also allows for the creation of novel analogs with potentially improved efficacy and reduced toxicity.[8][14][15]

Conclusion and Future Directions

Deguelin is a promising natural compound with well-documented anticancer activities. Its ability to modulate multiple key signaling pathways makes it an attractive candidate for further drug development. However, challenges such as its limited solubility and potential for toxicity need to be addressed.[1][8] The development of novel derivatives and drug delivery systems may help to overcome these limitations and unlock the full therapeutic potential of this potent rotenoid. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in clinical settings.

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